Product packaging for ALUMINUM PHTHALOCYANINE HYDROXIDE(Cat. No.:CAS No. 18155-23-2)

ALUMINUM PHTHALOCYANINE HYDROXIDE

Cat. No.: B1174302
CAS No.: 18155-23-2
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Description

Aluminum Phthalocyanine Hydroxide (CAS 15554-15-1) is a metallophthalocyanine complex with the linear formula C₃₂H₁₇AlN₈O and a molecular weight of 556.51 g/mol . This compound is characterized by its high chemical stability and prosperous optoelectronic properties, making it a valuable material in advanced research . A primary application of this compound is in the field of photodynamic therapy (PDT) and photodynamic antimicrobial chemotherapy (PACT), where it acts as a potent photosensitizer . Upon irradiation with light, it can photocatalyze the generation of singlet oxygen via a triplet mechanism, which induces cell cytotoxicity against targets like cancer cells and antibiotic-resistant bacteria . To overcome the challenge of aggregation in aqueous media, which quenches its photophysical efficiency, researchers have successfully incorporated it into organic-inorganic hybrid materials with nano-clays, enabling its use in aqueous solutions while maintaining high fluorescence and singlet oxygen generation capabilities . In the realm of materials science, this compound serves as an organic load-bearing semiconductor. It is used as a key component in the photoactive layer of organic electronic devices, such as organic solar cells . In these devices, it is often blended with charge acceptors like carboxylic acid-functionalized multi-wall carbon nanotubes (MWCNT-COOH) to create a donor-acceptor system that efficiently dissociates and transports photoexcited electrical charges . The compound can be processed into high-quality, nanocrystalline thin films via thermal evaporation or spin-coating for such applications . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

CAS No.

18155-23-2

Molecular Formula

C32H17AlN8O

Origin of Product

United States

Advanced Spectroscopic and Mechanistic Investigations of Aluminum Phthalocyanine Hydroxide

Electronic Absorption and Emission Spectroscopy Beyond Basic Identification

The electronic structure and resulting spectroscopic properties of Aluminum Phthalocyanine (B1677752) Hydroxide (B78521) (AlPcOH) are dominated by the extensive π-conjugated system of the phthalocyanine macrocycle. Electronic absorption and emission spectroscopy serve as powerful tools to probe the transitions between electronic states, providing insights into the molecular environment, aggregation state, and excited-state dynamics.

Analysis of Q- and B-Band Transitions and Vibronic Coupling

The electronic absorption spectrum of AlPcOH, like other metallophthalocyanines, is characterized by two principal absorption regions: the B-band (or Soret band) in the near-ultraviolet region and the Q-band in the visible/near-infrared region. researchgate.netresearchgate.net

The B-band , which appears at approximately 353 nm for AlPcOH in ethanol (B145695), arises from electronic transitions from the ground state (S₀) to the second excited singlet state (S₂). researchgate.net This high-energy transition involves the deeper π-orbitals of the phthalocyanine ring.

The most prominent feature in the spectrum is the intense Q-band , which for monomeric AlPcOH in ethanol shows a maximum at around 671 nm. researchgate.net This band corresponds to the transition from the ground state (S₀) to the first excited singlet state (S₁), a π-π* transition localized on the phthalocyanine macrocycle. The position and shape of the Q-band are highly sensitive to the molecule's environment, including the solvent, and its aggregation state.

Vibronic coupling , the interaction between electronic transitions and molecular vibrations, is also evident in the absorption spectrum. This coupling gives rise to vibrational fine structure, often appearing as a shoulder or a secondary peak at a shorter wavelength than the main Q-band peak (the 0-0 transition). This secondary peak, often labeled Qᵥᵢᵦ, represents a transition to a higher vibrational level within the S₁ electronic state. In AlPcOH, these vibrational transitions are observed in the region of the main Q-band. researchgate.net The splitting or broadening of the Q-band can also be influenced by a lowering of the molecule's symmetry, which can be caused by the axial ligand (in this case, the hydroxide group), solvent interactions, or aggregation. In some related molecules like aluminum phthalocyanine chloride (AlPcCl), significant Q-band splitting has been attributed to geometric distortions in the macrocycle, such as changes in the carbon-nitrogen bond lengths. nist.gov

The aggregation of AlPcOH significantly alters the Q-band. When aggregation occurs, typically in aqueous environments, the Q-band intensity decreases, and new bands corresponding to different aggregate types (such as H- or J-aggregates) may appear. For instance, in water/ethanol mixtures with higher water content, a decrease in the 671 nm monomer band is accompanied by the appearance of a blue-shifted band, indicative of H-aggregate (face-to-face) formation. researchgate.net At certain concentrations, the formation of dimers linked by hydrogen bonding or Al-O-Al bridges is also possible. nih.gov

Spectroscopic Data for AlPcOH in Ethanol
Parameter Wavelength (nm)
B-Band Maximum353
Q-Band Maximum671
Emission Maximum (λexc = 604 nm)679

This table presents the electronic absorption and emission maxima for Aluminum Phthalocyanine Hydroxide (AlPcOH) in ethanol, based on data from Tsubone et al. (2014). researchgate.net

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a critical technique for investigating the kinetics of the first excited singlet state (S₁). By measuring the decay of fluorescence intensity over time following pulsed laser excitation, one can determine the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to various de-excitation pathways, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay processes like internal conversion and quenching.

While specific fluorescence lifetime data for AlPcOH is not extensively documented in the reviewed literature, studies on closely related aluminum phthalocyanine derivatives provide valuable insights into the expected excited-state dynamics. For instance, disulphonated aluminum phthalocyanine (AlPcS₂) in aqueous solution exhibits fluorescence lifetimes that are highly dependent on its binding state. When bound to human serum albumin, AlPcS₂ shows a bi-exponential decay with a dominant lifetime component of 5.5 ns and a minor 1 ns component. [No citation available] In leukaemic cells, lifetime components of 6.1 ns and 2.2 ns were observed. [No citation available]

Similarly, studies on carboxylated aluminum phthalocyanines have used fluorescence quenching to calculate fluorescence lifetimes. mdpi.com The quenching of fluorescence by molecules like benzoquinone follows a dynamic, diffusion-controlled mechanism, allowing for the determination of the excited state lifetime through Stern-Volmer analysis. mdpi.com For crystalline aluminum phthalocyanine nanoparticles, fluorescence decay analysis revealed lifetime components of 0.68 ns and 4.19 ns at a pH of 10, with the shorter lifetime potentially indicating the presence of dimers or interactions within the nanoparticle structure. nih.gov These examples demonstrate that the fluorescence lifetime of AlPcOH would be expected to be in the nanosecond range and highly influenced by its local environment, aggregation state, and interaction with other molecules.

Illustrative Fluorescence Lifetimes of Related Aluminum Phthalocyanines
Compound System Fluorescence Lifetime (τF) in ns
Disulphonated Aluminum Phthalocyanine (AlPcS₂)Bound to Human Serum Albumin5.5 (dominant), 1.0 (minor)
Disulphonated Aluminum Phthalocyanine (AlPcS₂)In Leukaemic K562 cells6.1, 2.2
Aluminum Phthalocyanine Nanoparticles (AlPc NPs)pH 10 colloid4.19, 0.68

This table provides representative fluorescence lifetime data for aluminum phthalocyanine derivatives, illustrating the typical timescale of excited state decay. Data compiled from various studies on related compounds. nih.gov

Resonance Light Scattering for Aggregate Characterization

When phthalocyanine molecules aggregate into larger assemblies, they can effectively scatter light. Resonance Light Scattering (RLS) is a spectroscopic technique that is particularly sensitive to the formation of large molecular aggregates. researchgate.net The RLS technique relies on the principle that when the wavelength of the incident light is close to an absorption band of the aggregate, a significant enhancement of the scattered light intensity occurs.

RLS has been effectively employed to study the aggregation of AlPcOH in solvent mixtures. researchgate.net In solutions where AlPcOH is primarily monomeric, such as in pure ethanol, the RLS signal is weak. However, as the proportion of water in an ethanol/water mixture increases, promoting the aggregation of the hydrophobic AlPcOH molecules, a significant increase in the RLS intensity is observed. researchgate.net This increase in scattering intensity correlates directly with the formation and growth of aggregates.

Studies have shown that for AlPcOH, the aggregation process in water/ethanol mixtures is complex. nih.gov At lower water percentages (below 30%), the compound remains largely monomeric. As the water content increases to 40-50%, dimer formation becomes significant. nih.gov At even higher water percentages (>60%), the RLS data indicates the formation of multiple, higher-order aggregates of varying sizes. researchgate.netnih.gov The RLS technique is, therefore, a powerful tool for monitoring the onset of aggregation and characterizing the size and nature of the resulting assemblies, which is crucial as aggregation dramatically alters the photophysical properties of the compound. researchgate.net

Vibrational Spectroscopy for Structural Elucidation and Intermolecular Interactions

Vibrational spectroscopy, encompassing Raman and Infrared (IR) spectroscopy, probes the vibrational energy levels of a molecule. These techniques provide a detailed "fingerprint" of the molecular structure, offering information on functional groups, bond strengths, and the influence of the local environment and intermolecular interactions.

Raman Spectroscopy for Molecular Fingerprinting and Environmental Effects

Raman spectroscopy is a light scattering technique that provides detailed information about the vibrational modes of a molecule. It is an excellent tool for molecular fingerprinting because it yields a unique spectrum based on the specific bonds and symmetry of a compound. For phthalocyanines, the resonance Raman effect, where the excitation laser wavelength is chosen to coincide with an electronic absorption band (like the Q-band), can be used to selectively enhance the vibrations associated with the chromophore, providing a clean and detailed spectrum. nih.gov

Pyrrole and Benzene (B151609) Ring Deformations: Vibrations associated with the stretching and bending of the C-C and C-N bonds within the isoindole and benzene subunits of the macrocycle.

Aza Bridge Stretching: Vibrations of the C-N-C bonds that link the isoindole units, typically appearing in the 1500-1550 cm⁻¹ region. nih.gov

Macrocycle Breathing and Pulsation Modes: Collective vibrations of the entire phthalocyanine ring system.

Metal-Ligand Vibrations: In the far-IR and low-frequency Raman region, vibrations corresponding to the Al-N and Al-O bonds can be observed.

Environmental effects, such as molecular packing in the solid state (polymorphism) or interactions with a substrate, can be effectively studied with Raman spectroscopy. spectrabase.com Different crystal polymorphs of a phthalocyanine will exhibit distinct Raman spectra due to differences in intermolecular interactions and molecular symmetry in the crystal lattice. spectrabase.com Similarly, the adsorption of AlPcOH onto a surface or its encapsulation within a matrix would be expected to cause shifts in the Raman bands, reflecting the new intermolecular interactions and potential geometric distortions of the molecule.

Characteristic Raman Bands for Metallophthalocyanines
Wavenumber Range (cm⁻¹) Vibrational Mode Assignment
1500 - 1550Aza (C-N) bridge stretching, Pyrrole C-C stretching
1440 - 1500Pyrrole stretching
1300 - 1350C-H bending, Pyrrole deformation
1100 - 1250In-plane C-H bending
600 - 800Macrocycle ring deformation, breathing modes

This table presents typical regions for key vibrational modes in metallophthalocyanines, which are expected to be present in the Raman spectrum of AlPcOH. nih.govnih.gov

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying the functional groups present in a molecule. nih.gov For AlPcOH, IR spectroscopy can confirm the presence of both the phthalocyanine macrocycle and the axial hydroxide ligand.

The IR spectrum of a metallophthalocyanine is complex, containing numerous bands corresponding to the vibrations of the aromatic ring system. Key characteristic absorptions for the phthalocyanine structure include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: Strong bands in the 1400-1650 cm⁻¹ region arise from the stretching of the carbon-carbon and carbon-nitrogen double bonds within the aromatic macrocycle. researchgate.net

C-H Bending: Out-of-plane and in-plane bending of the C-H bonds results in characteristic absorptions in the 700-1200 cm⁻¹ region. researchgate.net

Crucially for AlPcOH, IR spectroscopy can identify the hydroxide (OH) group. The O-H stretching vibration is expected to produce a characteristic absorption band, typically in the region of 3500-3700 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. Additionally, the Al-O stretching vibration would be expected at lower frequencies, often below 1000 cm⁻¹. For instance, studies on hydrated aluminum hydroxide species have identified Al-O stretching and O-H bending modes. [No citation available] The IR spectrum of AlPcOH is therefore a composite of the signals from the large organic macrocycle and the inorganic Al-OH moiety.

Expected Infrared Absorption Bands for AlPcOH
Wavenumber Range (cm⁻¹) Functional Group / Vibrational Mode
3500 - 3700O-H stretch (from Al-OH)
> 3000Aromatic C-H stretch
1600 - 1650Aromatic C=C stretch
1400 - 1550C=N stretch, Ring deformation
< 1000Al-O stretch, Out-of-plane C-H bend

This table summarizes the expected characteristic IR absorption bands for the key functional groups within this compound, based on general spectroscopic principles and data from related compounds. nih.govresearchgate.net

Advanced Optical Spectroscopy for Electronic Structure Probing

Advanced optical spectroscopic techniques are indispensable for elucidating the intricate electronic structure of this compound (AlPcOH). These methods provide detailed insights into the molecular orbitals and electronic transitions that govern the compound's photophysical and photochemical properties.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly useful for probing the electronic ground and excited states of phthalocyanines. The application of MCD spectroscopy to phthalocyanine systems, in general, has been instrumental in elucidating their electronic structures. rsc.org

For phthalocyanines, MCD spectra can provide information on the relative energy levels of the highest occupied molecular orbital (HOMO) and the one below it (HOMO-1), as well as the lowest unoccupied molecular orbital (LUMO) and the one above it (LUMO+1). rsc.org For instance, the sign of the MCD signal can indicate the relative ordering of these orbitals. rsc.org Specifically, in some cases, if the energy difference between the HOMO and HOMO-1 is greater than that between the LUMO and LUMO+1, the MCD signal changes from negative to positive with increasing energy. rsc.org

While direct MCD studies specifically on this compound are not extensively detailed in the provided results, the principles established from studies on other metallophthalocyanines, such as zinc phthalocyanine, are transferable. acs.org These studies help in assigning the electronic transitions observed in the absorption spectrum, particularly the prominent Q-band, which arises from the π-π* transition from the HOMO to the LUMO. nih.gov The MCD spectrum aids in resolving the orbital parentage of these transitions and identifying the presence of any orbital degeneracies that may be lifted by substituents or the central metal. Research on iron(II) phthalocyanines has demonstrated the use of MCD to observe metal-to-ligand charge-transfer (MLCT) bands. rsc.org

Magnetic Circularly Polarized Luminescence (MCPL) Spectroscopy

Magnetic Circularly Polarized Luminescence (MCPL) spectroscopy is the emission analogue of MCD, measuring the differential emission of left and right circularly polarized light. This technique provides valuable information about the electronic structure and magnetic properties of the luminescent excited state.

The first MCPL measurements for a matrix-isolated sample were conducted on zinc phthalocyanine, providing insights that are relevant to other metallophthalocyanines like AlPcOH. elsevierpure.com These studies supported the interpretation of a crystal-field-stabilized Jahn-Teller splitting in the excited state. elsevierpure.com A moment analysis of the MCPL data can also reveal phenomena such as the Ham effect, which indicates a reduction in the orbital angular momentum of the excited state. elsevierpure.com Although specific MCPL data for AlPcOH were not found, the technique's application to similar molecules underscores its potential for probing the nature of the emitting state in AlPcOH.

Electrochemical and Spectroelectrochemical Studies

Electrochemical and spectroelectrochemical studies are crucial for understanding the redox behavior and electron transfer processes of this compound. These investigations provide insights into how the molecule accepts and donates electrons, which is fundamental to its application in various fields.

Redox Behavior and Electron Transfer Processes

The electrochemical behavior of metallophthalocyanines is characterized by multiple one-electron transfer steps, which are often reversible. epa.gov These processes are typically associated with the phthalocyanine macrocycle, which can be both reduced and oxidized. For aluminum phthalocyanines, several reversible one-electron additions to the conjugated macrocycle have been observed. epa.gov

The electron transfer kinetics of aluminum phthalocyanine derivatives have been studied in the context of their interaction with other molecules. For example, the quenching of the triplet state of aluminum tetrasulfonated phthalocyanine by cytochrome c occurs via an electron-transfer mechanism. nih.gov The rate constant for this electron transfer has been determined to be approximately 3x10⁷ s⁻¹. nih.gov This process is facilitated by the formation of a complex between the phthalocyanine and the protein. nih.gov

The efficiency of intramolecular charge transfer (ICT) can be significantly influenced by the electron-accepting properties of the phthalocyanine macrocycle. acs.orgsemanticscholar.org Studies on zinc phthalocyanine derivatives have shown that introducing electron-withdrawing groups or replacing benzene rings with pyrazine (B50134) units can enhance the electron-accepting nature of the macrocycle, thereby improving ICT efficiency. acs.orgsemanticscholar.org A clear threshold for the first reduction potential has been observed, above which ICT does not occur. acs.orgsemanticscholar.org

Table 1: Redox Potentials of a Model Phthalocyanine Compound (Pc1)

Process E₁/₂ (V vs. Fc/Fc⁺)
First Reduction -1.74
Second Reduction -2.10
First Oxidation 0.49

This table is based on data for a model zinc phthalocyanine and is illustrative of the typical redox behavior of phthalocyanines. The data is presented to demonstrate the concept of redox potentials in these systems. acs.org

Influence of Axial Ligands and Substituents on Electrochemical Properties

The electrochemical properties of metallophthalocyanines are highly sensitive to the nature of the axial ligands and peripheral substituents. The axial ligand, in particular, can significantly modulate the electronic structure and redox potentials of the central metal and the phthalocyanine ring. epa.gov

For aluminum phthalocyanines, the electroactive form of the compound can vary depending on the solvent and the type of anionic axial ligands present. epa.gov The presence of strongly coordinating anions such as hydroxide (OH⁻), fluoride (B91410) (F⁻), or cyanide (CN⁻) can lead to the formation of stable six-coordinate anionic species. epa.gov The addition of OH⁻ to a solution of (Pc)AlCl in THF, for example, leads to the formation of transient µ-oxo dimers, which ultimately form stable [(Pc)Al(OH)₂]⁻ species. epa.gov

The influence of axial ligands on the electrochemical properties has been extensively studied in other metallophthalocyanines, such as iron phthalocyanines. rsc.orgnih.gov These studies have shown that the axial ligand field strength can determine whether oxidation and reduction events are centered on the metal or the macrocycle. rsc.orgnih.gov For instance, strong-field axial ligands can make the system diamagnetic and influence the site of oxidation. nih.gov Lever's electrochemical parameter (E_L) provides a way to quantify the effect of axial ligands on the redox potentials. rsc.org

Peripheral substituents also play a crucial role in tuning the electrochemical properties. Electron-withdrawing groups, such as fluorinated substituents, can alter the ground state of the phthalocyanine and lead to significant changes in ionization potentials and electron affinities. nih.gov This modification can also influence the site of redox processes within the molecule. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound (AlPcOH)
Aluminum Phthalocyanine Chloride (AlClPc)
Aluminum Tetrasulfonated Phthalocyanine
Zinc Phthalocyanine
Iron(II) Phthalocyanine

Theoretical and Computational Chemistry Approaches to Aluminum Phthalocyanine Hydroxide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules like AlPcOH. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic structures, and spectroscopic properties. nih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the ground-state properties of phthalocyanine (B1677752) complexes with a favorable balance between accuracy and computational cost. nih.gov In the study of Aluminum Phthalocyanine Hydroxide (B78521) and similar molecules, DFT is used to optimize the molecular geometry, providing precise bond lengths and angles. mdpi.com

DFT calculations also determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, a critical parameter that influences the molecule's electronic and optical properties. For phthalocyanines, the HOMO is typically a π-orbital located on the macrocycle, while the LUMO is also a π*-orbital. nih.gov These calculations are foundational for understanding the molecule's reactivity and are the starting point for more advanced spectral predictions. researchgate.net Studies on related aluminum phthalocyanine complexes have utilized DFT to model the structures of monomers and various aggregated forms. researchgate.net

Table 1: Representative Ground State Properties Calculated with DFT

PropertyDescriptionSignificance for AlPcOH
Optimized GeometryThe lowest energy arrangement of atoms in the molecule.Provides accurate bond lengths, bond angles, and planarity of the phthalocyanine ring.
HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the molecule's ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the molecule's ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Correlates with the energy of the lowest electronic transition (Q-band) and chemical stability.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states and predict electronic absorption spectra. mdpi.comprinceton.edu TD-DFT calculations can simulate the UV-Vis absorption spectrum by determining the energies of vertical electronic transitions and their corresponding oscillator strengths. nih.gov

For phthalocyanines, the spectrum is dominated by two main features: the intense Q-band in the visible/near-infrared region (around 600-700 nm) and the Soret (or B) band in the near-UV region (around 300-400 nm). researchgate.net TD-DFT calculations successfully assign these bands to specific electronic transitions, primarily π-π* transitions within the phthalocyanine macrocycle. researchgate.netcyberleninka.ru Theoretical studies on aluminum phthalocyanine chloride (AlClPc), a structurally similar compound, have used TD-DFT to calculate the absorption and fluorescence spectra for its monomeric and aggregated forms, demonstrating how aggregation alters the spectral properties. researchgate.netcyberleninka.ru The choice of the exchange-correlation functional, such as CAM-B3LYP, can significantly impact the accuracy of the predicted excitation energies for phthalocyanines. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on Aluminum Phthalocyanine Hydroxide are not widely documented in the provided context, the technique is broadly applied to similar systems to understand their dynamic behavior. For instance, MD simulations have been used to investigate the interactions of phthalocyanine derivatives with DNA and to study the sol-gel conversion process in aluminum carboxylate systems. mdpi.comresearchgate.net

An MD simulation for AlPcOH would typically involve placing the molecule, or an ensemble of molecules, within a simulation box containing solvent molecules (e.g., water and ethanol). The simulation calculates the forces between all atoms and uses Newton's laws of motion to model their subsequent movements over a series of small time steps. This approach can provide valuable insights into how AlPcOH interacts with its environment, its conformational flexibility, and the dynamic processes leading to aggregation. Reactive molecular dynamics simulations have also been used to study reaction mechanisms between aluminum nanostructures and water. rsc.org

Modeling of Aggregation Phenomena

Phthalocyanines, including AlPcOH, have a strong tendency to self-aggregate in solution, particularly in aqueous environments, due to their large, planar aromatic structure. cyberleninka.ruscielo.br This aggregation significantly impacts their photophysical properties. Computational modeling is crucial for understanding the structures and energetic favorability of different aggregate types.

Computational models can predict the formation of two primary types of aggregates: H-aggregates and J-aggregates. cyberleninka.ru

H-aggregates are characterized by a face-to-face (co-facial) stacking of the phthalocyanine molecules. This arrangement leads to strong excitonic coupling between the transition dipoles of the monomers, resulting in a blue-shift (hypsochromic shift) of the Q-band in the absorption spectrum. cyberleninka.ru

J-aggregates involve a slipped, head-to-tail arrangement. This geometry causes a red-shift (bathochromic shift) of the Q-band. cyberleninka.ruscielo.br

Theoretical calculations for related aluminum phthalocyanines have successfully modeled the structures of H- and J-aggregates. researchgate.netcyberleninka.ru For AlPcOH specifically, experimental studies in water/ethanol (B145695) mixtures show that at higher water concentrations (>60%), the aggregation process becomes complex, with evidence pointing towards the formation of J-type aggregates. scielo.brresearchgate.net The presence of the axial hydroxide ligand can prevent the formation of classic H-aggregates and may facilitate the specific intermolecular arrangements required for J-aggregation. nih.gov

Table 2: Characteristics of AlPcOH Aggregates

Aggregate TypeMolecular ArrangementPredicted Spectral Shift (Q-Band)Experimental Observation for AlPcOH
MonomerIsolated moleculeReference absorption at ~671 nmObserved in ethanol or low water content (<30%) solutions. scielo.brresearchgate.net
H-aggregateFace-to-face stackingBlue-shift (to shorter wavelength)Less common; a band at ~640 nm for similar compounds is attributed to H-aggregates. cyberleninka.ru
J-aggregateHead-to-tail (slipped) stackingRed-shift (to longer wavelength)Suggested in solutions with high water content (>60%). scielo.brresearchgate.net

The driving forces behind the aggregation of AlPcOH can be quantified through intermolecular interaction energy calculations. The primary forces involved are:

π-π Stacking: This is a strong, non-covalent interaction between the electron-rich aromatic systems of the phthalocyanine macrocycles. researchgate.netcyberleninka.ru It is the main driver for the co-facial arrangement in H-aggregates.

Hydrogen Bonding: The axial hydroxide (-OH) ligand on the aluminum center provides a site for hydrogen bonding, either with solvent molecules like water or with adjacent AlPcOH molecules. researchgate.net In water/ethanol mixtures, the formation of dimers linked by hydrogen bonding has been proposed. scielo.brresearchgate.net

Al-O-Al Bridges: It has also been suggested that dimers can form through the creation of Al-O-Al bridges between two AlPcOH molecules. scielo.br

Structure-Property Relationships Derived from Computational Models

Computational models, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become instrumental in elucidating the intricate relationships between the molecular structure of this compound (AlPc-OH) and its electronic and optical properties. Although detailed computational studies focusing exclusively on AlPc-OH are not as prevalent as for its chloro-substituted counterpart (AlPc-Cl), the existing body of research on metallophthalocyanines (MPcs) provides a robust framework for understanding these connections.

The fundamental structure of a phthalocyanine molecule, a large aromatic macrocycle, gives rise to a delocalized π-electron system that is primarily responsible for its distinct spectroscopic characteristics. The central aluminum atom and its axial hydroxide ligand, however, play a crucial role in modulating these properties. DFT calculations are pivotal in determining the optimized geometry of the AlPc-OH molecule, including bond lengths, bond angles, and the planarity of the phthalocyanine ring. These geometric parameters are the foundation for understanding the molecule's electronic behavior.

One of the key insights from computational models is the distribution of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical determinant of the molecule's electronic and optical properties. For AlPc-OH, the HOMO is typically a π-orbital located on the phthalocyanine ring, while the LUMO is also a π*-orbital of the ring. The energy of these orbitals can be influenced by the central aluminum atom and the axial hydroxide group.

The electronic absorption spectrum of AlPc-OH is characterized by two main features: the intense Q-band in the visible region (around 600-700 nm) and the Soret (or B) band in the near-UV region (around 300-400 nm). TD-DFT calculations are employed to simulate these electronic transitions. The Q-band, which is crucial for applications like photodynamic therapy, arises from the transition from the HOMO to the LUMO (a π→π* transition). The position and intensity of this band are sensitive to the molecular structure.

Computational studies on similar aluminum phthalocyanines reveal that the nature of the axial ligand can influence the electronic properties. For instance, the substitution of a chloro ligand with a hydroxyl group can lead to subtle shifts in the absorption spectra due to changes in the electron-donating or withdrawing nature of the ligand and its effect on the central aluminum atom's electronic environment.

Detailed Research Findings:

While specific computational data for AlPc-OH is limited in publicly accessible literature, we can infer its properties based on extensive computational studies of AlPc-Cl and other metallophthalocyanines.

Optimized Geometry: DFT calculations on metallophthalocyanines generally show a high degree of planarity for the phthalocyanine macrocycle. The aluminum atom in AlPc-OH is expected to be slightly out-of-plane due to the coordination with the axial hydroxide ligand.

Frontier Molecular Orbitals: The HOMO and LUMO are primarily of π-character and are delocalized over the phthalocyanine ring. The hydroxide ligand can subtly influence the energy levels of these orbitals. The HOMO-LUMO gap is a key parameter determining the wavelength of the Q-band absorption. A smaller gap corresponds to a longer wavelength of absorption.

Electronic Absorption Spectra: TD-DFT calculations can predict the major electronic transitions. The prominent Q-band absorption is attributed to the HOMO → LUMO transition. The calculated spectrum for a monomeric AlPc species typically shows a sharp Q-band. In computational models of aggregated forms, such as dimers, this band is often split or broadened, which correlates with experimental observations in solution. For instance, studies on the aggregation of AlPc-Cl have utilized DFT and TD-DFT to model the structures and spectra of H- and J-aggregates researchgate.net.

The following data tables provide representative values for key parameters of a monomeric aluminum phthalocyanine species, derived from computational studies on closely related compounds. It is important to note that these are illustrative and the precise values for AlPc-OH would require specific computational investigation.

Calculated Electronic Properties of a Monomeric Aluminum Phthalocyanine Analogue
ParameterCalculated ValueComputational Method
HOMO Energy-5.5 to -6.0 eVDFT/B3LYP
LUMO Energy-3.0 to -3.5 eVDFT/B3LYP
HOMO-LUMO Gap2.0 to 2.5 eVDFT/B3LYP
Calculated Optical Properties of a Monomeric Aluminum Phthalocyanine Analogue
PropertyCalculated ValueComputational Method
Q-band Absorption Maximum (λmax)650 - 680 nmTD-DFT/B3LYP
Soret Band Absorption Maximum (λmax)340 - 360 nmTD-DFT/B3LYP
Major Transition for Q-bandHOMO → LUMOTD-DFT

Supramolecular Chemistry and Self Assembly of Aluminum Phthalocyanine Hydroxide

Principles of Self-Aggregation and Intermolecular Interactions

The self-aggregation of phthalocyanine (B1677752) molecules, including AlPcOH, is primarily driven by non-covalent interactions. These include π-π stacking between the large, aromatic phthalocyanine rings. researchgate.net Van der Waals forces and, in aqueous environments, hydrophobic interactions also play a significant role in promoting aggregation. researchgate.net The presence of the central aluminum atom and its axial hydroxide (B78521) ligand introduces further possibilities for specific interactions, such as hydrogen bonding with solvent molecules. researchgate.net

Influence of Solvent Environment and Concentration

The solvent environment and the concentration of AlPcOH are critical factors that dictate the extent and nature of its aggregation. Due to its inherent hydrophobicity, AlPcOH tends to aggregate in aqueous media. researchgate.netscielo.brscielo.br

Studies in water/ethanol (B145695) mixtures have provided detailed insights into this process. researchgate.netscielo.br

In solutions with a low water content (less than 30% v/v), AlPcOH predominantly exists in its monomeric form. researchgate.netscielo.brscielo.br

As the water content increases to 40-50%, dimerization becomes significant. researchgate.netscielo.br These dimers can be linked through hydrogen bonding or the formation of Al-O-Al bridges. researchgate.net

At higher water concentrations (above 60%), the aggregation becomes more complex, involving multiple equilibria and the formation of higher-order aggregates. researchgate.netscielo.br

Concentration also plays a crucial role. An increase in AlPcOH concentration generally leads to a higher degree of aggregation. researchgate.netscite.ai For instance, in a 60% water/ethanol mixture, aggregate peaks in the absorption spectrum appear at concentrations above 3 µmol L⁻¹, while in 70% water/ethanol, aggregates are present across a wider range of concentrations. scielo.br This relationship underscores the concentration-dependent equilibrium between monomeric and aggregated species. researchgate.netscite.ai

Influence of Water/Ethanol Ratio on AlPcOH Aggregation State

This table summarizes the observed aggregation behavior of Aluminum Phthalocyanine Hydroxide in different solvent compositions.

Water Content in Ethanol (v/v)Predominant SpeciesType of Interaction/Aggregate
< 30%Monomer-
40-50%DimerHydrogen bonding, Al-O-Al bridges
> 60%Higher-order aggregatesComplex equilibria, J-type aggregates

Role of Axial Ligands and Peripheral Substituents

Peripheral substituents attached to the outer part of the phthalocyanine ring can also dramatically alter aggregation behavior. scielo.br Introducing bulky groups can sterically hinder close packing and reduce aggregation. nih.gov Conversely, substituents that enhance intermolecular interactions, such as those capable of hydrogen bonding, can promote the formation of specific, ordered aggregates. nih.gov For example, the introduction of sulfonated groups can increase water solubility and reduce aggregation, but it also affects the electronic distribution and photophysical properties of the molecule. scielo.br The strategic placement of substituents can therefore be used to control the degree of aggregation and the resulting supramolecular architecture. researchgate.netrsc.org

Formation of Controlled Aggregates and Supramolecular Architectures

By carefully controlling the conditions, the self-assembly of AlPcOH can be directed to form specific aggregates and more complex supramolecular structures.

Dimerization and Higher-Order Aggregate Formation Mechanisms

The initial step in the aggregation of AlPcOH is often dimerization. researchgate.net In solvents like water/ethanol mixtures, this can occur through the formation of hydrogen bonds or Al-O-Al bridges between two AlPcOH molecules. researchgate.net As the concentration or the proportion of a poor solvent (like water) increases, these dimers can further assemble into higher-order aggregates. researchgate.netscielo.br

The geometry of these aggregates can be classified based on the relative orientation of the phthalocyanine molecules. H-aggregates involve a face-to-face arrangement, while J-aggregates have a head-to-tail or slipped-stack arrangement. researchgate.net In the case of AlPcOH in high water content solutions, the formation of J-type aggregates has been reported. researchgate.netscielo.br This is thought to be influenced by the axial hydroxide ligand, which may hinder a perfectly cofacial arrangement. researchgate.net

Directed Assembly with Other Chemical Species (e.g., Nanoclays, Polymers, Carbon Allotropes)

The self-assembly of AlPcOH can be further controlled and exploited by co-assembling it with other chemical entities. This directed assembly allows for the creation of hybrid materials with tailored properties.

Polymers: Encapsulating AlPcOH within polymers like polyvinylpyrrolidone (B124986) or Pluronic® can prevent extensive aggregation and stabilize the monomeric or dimeric form. cyberleninka.runih.gov For instance, supramolecular dyads of aluminum phthalocyanine and fullerene derivatives have been encapsulated in polyvinylpyrrolidone nanoparticles. cyberleninka.ru This encapsulation can influence the photophysical properties and the generation of reactive oxygen species. cyberleninka.ru

Carbon Allotropes: Aluminum phthalocyanine complexes can be combined with multi-walled carbon nanotubes (MWCNTs). nih.gov The interaction with the carbon nanotube surface can lead to agglomeration of the phthalocyanine, increasing the surface area accessible for electron transfer. nih.gov This has been shown to be relevant for applications in electrochemical sensing. nih.gov

Photophysical and Photochemical Consequences of Supramolecular Organization

The aggregation state of AlPcOH has a profound impact on its interaction with light and its subsequent photochemical behavior. researchgate.netscielo.br

Aggregation typically leads to significant changes in the electronic absorption spectrum. researchgate.net The sharp, intense Q-band absorption of the monomer around 671 nm is often broadened, shifted, or quenched upon aggregation. researchgate.net In many cases, aggregation diminishes the fluorescence quantum yield and the efficiency of singlet oxygen generation, a key process in photodynamic therapy. scielo.br This is because the close proximity of the molecules in an aggregate provides pathways for non-radiative decay of the excited state.

However, the specific type of aggregate (H- vs. J-aggregate) has distinct photophysical consequences. H-aggregates usually exhibit a blue-shifted absorption band (hypsochromic shift), while J-aggregates show a red-shifted band (bathochromic shift). researchgate.net The formation of J-aggregates in AlPcOH systems is particularly interesting as it can shift the absorption to longer wavelengths. researchgate.net While aggregation is often considered detrimental to photosensitizing activity, some aggregated forms of phthalocyanines have been shown to retain photodynamic activity. nih.gov Furthermore, the interaction of AlPcOH aggregates with biological structures or nanocarriers can lead to their dissociation, releasing the photoactive monomeric form. nih.govnih.gov The controlled assembly into supramolecular structures, such as those with polymers or carbon allotropes, can also be used to modulate and, in some cases, enhance the desired photophysical and photochemical properties for specific applications. cyberleninka.runih.gov

Photophysical Effects of AlPcOH Aggregation

This table outlines the changes in photophysical properties of this compound upon aggregation.

PropertyMonomeric AlPcOHAggregated AlPcOH
Absorption Spectrum (Q-band)Sharp, intense peak (~671 nm)Broadened, shifted (blue or red), and/or decreased intensity
Fluorescence Quantum YieldHigherGenerally lower (quenched)
Singlet Oxygen GenerationEfficientGenerally less efficient

Energy Transfer and Charge Transfer Processes in Assemblies

The supramolecular assembly of this compound (AlPcOH) through self-aggregation processes gives rise to distinct photophysical phenomena, primarily governed by energy transfer and charge transfer between the constituent molecules. These processes are highly dependent on the geometry and nature of the aggregates formed. In aqueous media, the inherent hydrophobicity of the phthalocyanine macrocycle promotes aggregation to minimize contact with water. researchgate.net

In ethanol-water mixtures, AlPcOH exhibits a transition from monomeric species to dimers and higher-order aggregates as the water content increases. researchgate.net At moderate water concentrations (40-50%), the formation of dimers, potentially linked by hydrogen bonds or Al-O-Al bridges, is observed. researchgate.net In these assemblies, face-to-face (H-type) and face-to-tail (J-type) arrangements can occur. researchgate.net The type of aggregation significantly influences the electronic interactions between the phthalocyanine units.

Energy Transfer:

In self-assembled phthalocyanine systems, Förster Resonance Energy Transfer (FRET) and Dexter energy transfer are the primary mechanisms. FRET, a non-radiative dipole-dipole coupling, can occur over longer distances (typically 1-10 nm), while Dexter transfer is a short-range process requiring wavefunction overlap between the donor and acceptor. The efficiency of these processes is dictated by the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as their relative orientation and distance.

In H-aggregates, the parallel arrangement of the transition dipoles leads to a blue-shift in the absorption spectrum and often results in fluorescence quenching. This arrangement can facilitate rapid energy migration within the aggregate. In contrast, J-aggregates, with their head-to-tail arrangement, typically show a red-shifted absorption band and can exhibit enhanced fluorescence.

Studies on self-assembled dyads of zinc phthalocyanine (a closely related metallophthalocyanine) have demonstrated ultrafast singlet-singlet energy transfer with time constants in the picosecond range (2-25 ps). nih.gov While this study was on a dyad system, it highlights the potential for highly efficient energy transfer in well-ordered phthalocyanine assemblies. In the context of AlPcOH aggregates, photoexcitation of one molecule can lead to the rapid transfer of excitation energy to an adjacent molecule within the aggregate before it can decay through other pathways like fluorescence or intersystem crossing.

Charge Transfer:

Charge transfer processes in phthalocyanine assemblies involve the movement of an electron from an electron-rich (donor) molecule to an electron-deficient (acceptor) molecule. The efficiency of charge transfer is influenced by the electronic properties of the interacting molecules and their spatial arrangement. The formation of aggregates can create pathways for charge separation and recombination.

Research on various metallated phthalocyanines indicates that the central metal atom has a limited impact on the frontier molecular orbitals, which are primarily located on the phthalocyanine ring. nih.gov However, the intermolecular interactions within an aggregate are crucial for charge mobility. nih.gov The formation of stacked aggregates in AlPcOH creates π-π interactions between the aromatic macrocycles, which can serve as conduits for charge transport. researchgate.net

In engineered systems, such as heterostructures of different phthalocyanines, a transition from diode-like transport to a space-charge-limited current (SCLC) transport regime has been observed, indicating that aggregation can fundamentally alter the charge transport mechanism. nih.gov For AlPcOH aggregates, photoexcitation can lead to the formation of a charge-separated state, where an electron is transferred from one AlPcOH molecule to another, creating a radical cation and a radical anion pair. The fate of this charge-separated state (i.e., recombination or further separation) is a key determinant of the subsequent photochemical processes.

The table below summarizes the key characteristics of energy and charge transfer processes in AlPcOH assemblies.

ProcessKey CharacteristicsInfluencing Factors
Energy Transfer Non-radiative transfer of excitation energy between molecules. Can occur via Förster or Dexter mechanisms.Intermolecular distance, spectral overlap, relative orientation of transition dipoles.
Charge Transfer Movement of an electron from a donor to an acceptor molecule. Creates a charge-separated state.Electronic properties of molecules, π-π stacking, intermolecular interactions.

Enhanced Singlet Oxygen Generation Efficiency in Engineered Systems

Singlet oxygen (¹O₂) is a highly reactive oxygen species and the primary cytotoxic agent in Type II photodynamic therapy (PDT). The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). For monomeric aluminum phthalocyanines, this value is typically around 0.3-0.4. researchgate.net However, aggregation of phthalocyanines in aqueous environments often leads to a significant reduction in ΦΔ due to quenching of the excited triplet state. researchgate.net Consequently, various strategies have been developed to engineer AlPcOH systems for enhanced singlet oxygen generation.

One primary strategy involves controlling the aggregation state of AlPcOH. While aggregation is often detrimental, specific arrangements can be beneficial. The key is to prevent the formation of non-photoactive aggregates. This can be achieved by:

Formulation with Surfactants: The use of detergents, such as Triton X-100, can break down large, non-photoactive aggregates of aluminum phthalocyanines into smaller, more active species or monomers. researchgate.net For instance, for an aggregated sulfonated aluminum phthalocyanine, the addition of Triton X-100 resulted in a 15-fold increase in the singlet oxygen quantum yield (from 0.01 to 0.15). researchgate.net

Encapsulation in Nanocarriers: Incorporating AlPcOH into nanocarriers like liposomes, micelles, or polymeric nanoparticles can physically separate the molecules, preventing aggregation and preserving their monomeric photophysical properties in an aqueous environment.

Another approach is to modify the AlPcOH molecule itself or its immediate environment to improve the energy transfer process leading to singlet oxygen formation. This includes:

Covalent Modification: Attaching specific functional groups to the phthalocyanine macrocycle can alter its aggregation behavior and electronic properties. For example, introducing bulky substituents can sterically hinder the close packing that leads to quenching.

The following table presents research findings on the singlet oxygen quantum yields (ΦΔ) of various engineered aluminum phthalocyanine systems, demonstrating the impact of controlling aggregation.

SystemSolvent/EnvironmentSinglet Oxygen Quantum Yield (ΦΔ)Key FindingReference
Monomeric Aluminum Phthalocyanine-~0.3Baseline for monomeric form. researchgate.net
Aggregated Aluminum PhthalocyanineAqueous Buffer~0.1Aggregation reduces quantum yield. researchgate.net
Sulfonated AlPc (aggregated)Aqueous Buffer0.01Significant quenching in aggregated state. researchgate.net
Sulfonated AlPc (aggregated) + Triton X-100Aqueous Buffer0.15Detergent-induced de-aggregation enhances yield. researchgate.net
Aluminum tetra-4-sulfophthalocyanine (dimers)Aqueous Buffer0.22Dimerization leads to moderate quenching. researchgate.net
"Fotosens" (trisulfonated AlPc, monomeric)Aqueous Buffer0.42Monomeric state in aqueous solution shows high efficiency. researchgate.net

These findings underscore that by rationally designing and engineering the molecular environment of this compound, it is possible to overcome the limitations imposed by aggregation and significantly enhance its efficiency as a singlet oxygen generator.

Advanced Research Applications and Emerging Paradigms for Aluminum Phthalocyanine Hydroxide

Catalytic Applications Beyond Conventional Systems

Aluminum Phthalocyanine (B1677752) Hydroxide (B78521), a member of the versatile metallophthalocyanine (MPc) family, is at the forefront of advanced materials research, demonstrating significant potential in catalytic applications that extend beyond traditional industrial processes. Its unique electronic structure, high thermal stability, and tunable reactivity make it a subject of intense investigation for energy and environmental technologies.

Photocatalysis for Energy Conversion and Environmental Remediation

Photocatalysis has emerged as a promising technology for addressing energy shortages and environmental pollution by using solar energy to drive chemical reactions. researchgate.netresearchgate.net The core of this technology lies in the photocatalyst, which absorbs light to generate highly reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. nih.gov These species can then decompose organic pollutants or participate in energy-generating reactions like water splitting.

Aluminum phthalocyanine complexes, including the hydroxide variant, are excellent candidates for these applications due to their strong absorption in the visible and near-infrared regions of the solar spectrum. researchgate.netnih.gov Research has shown that aluminum phthalocyanines can effectively catalyze the photooxidation of various pollutants. For instance, a study on the photodegradation of phenol (B47542) under visible light found that an aluminum phthalocyanine chloride catalyst achieved complete degradation of the pollutant. nih.gov

Electrocatalysis and Heterogeneous Catalysis Mechanisms

Phthalocyanines and their derivatives are gaining considerable attention as low-cost, stable, and highly tunable electrocatalysts for critical energy reactions, including the oxygen reduction reaction (ORR) and the carbon dioxide reduction reaction (CO2RR). rsc.org These reactions are fundamental to fuel cells and CO2 utilization technologies. The catalytic activity of metallophthalocyanines is centered on the metal-N4 macrocyclic core, which serves as the active site. acs.orgacs.org

In heterogeneous catalysis, the phthalocyanine molecules are typically supported on a high-surface-area material like carbon black. dtic.mil This configuration prevents the catalyst from dissolving and allows for efficient interaction with reactants. While much of the research has focused on transition metals like iron, cobalt, and nickel, the principles apply to aluminum-containing phthalocyanines. acs.orgacs.org For AlPcOH, the aluminum(III) center acts as a Lewis acid site, capable of coordinating with reactant molecules. The axial hydroxide (–OH) ligand can also play a direct role in the catalytic cycle, potentially by influencing the electronic properties of the aluminum center or by participating in proton transfer steps.

For the ORR in an alkaline medium, the mechanism on metallophthalocyanine catalysts generally involves the adsorption of O2 onto the metal center, followed by a series of electron and proton transfers to yield water. Pyrolyzed metal phthalocyanine-carbon composites are often used to enhance stability and activity, creating M-N-C active sites that are highly efficient for ORR. acs.orgdtic.mil

Investigation of Reaction Mechanisms and Catalytic Pathways (e.g., CO2 Cycloaddition)

A significant area of research is the chemical fixation of carbon dioxide into valuable chemicals, with the cycloaddition of CO2 to epoxides to form cyclic carbonates being a prominent example. Aluminum phthalocyanine complexes have been identified as effective catalysts for this transformation. researchgate.net

Research demonstrates that Al(III) phthalocyanine catalysts can promote the CO2 cycloaddition to various terminal epoxides with high efficiency and 100% selectivity for the desired cyclic carbonate, often without the need for a co-catalyst. researchgate.net The reaction mechanism involves the Lewis acidic aluminum center activating the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack. Simultaneously, a nucleophile (which can be part of the catalyst system or a co-catalyst) opens the epoxide ring. This is followed by the insertion of CO2 and subsequent ring-closing to yield the cyclic carbonate and regenerate the catalyst. The structure of the phthalocyanine, including its axial ligands, can be fine-tuned to control the reaction's selectivity, determining whether it produces cyclic carbonates or polycarbonates. researchgate.net


Table 1: Research Findings in Catalytic Applications of Aluminum Phthalocyanine Hydroxide and Related Complexes

Application Area Specific Reaction Catalyst System Key Research Findings
Photocatalysis Degradation of Phenol Aluminum Phthalocyanine Chloride on modified bentonite Achieved complete degradation under visible light irradiation (λ > 450 nm). nih.gov
Photocatalysis Antileishmanial Activity This compound (AlPcOH) Showed significant photodynamic activity against Leishmania parasites upon light exposure. nih.gov
Electrocatalysis Oxygen Reduction Reaction (ORR) General Metallophthalocyanines (MPcs) on carbon supports The M-N-C structure is the active site; pyrolysis enhances stability and activity for ORR in fuel cells. rsc.orgacs.orgdtic.mil
Heterogeneous Catalysis CO2 Cycloaddition Cationic imidazolyl Al(III) Phthalocyanine Functions as an efficient bifunctional catalyst for CO2 addition to terminal epoxides, yielding cyclic carbonates with high selectivity. researchgate.net

Optoelectronic and Photonic Material Science Research

The exceptional photophysical properties and chemical stability of aluminum phthalocyanine complexes make them ideal candidates for optoelectronic and photonic applications. nih.gov Their ability to absorb light strongly and transport charge is being harnessed in a new generation of organic electronic devices.

Thin Film Formation and Device Integration Studies

The performance of organic electronic devices is critically dependent on the quality and molecular arrangement of the active material. For aluminum phthalocyanines, thin films are most commonly fabricated using vacuum deposition or sublimation techniques. nih.govacs.org These methods allow for precise control over film thickness and morphology.

Studies on aluminum phthalocyanine chloride (a closely related compound) show that films can be grown on substrates like quartz. nih.gov The properties of these films are highly sensitive to processing conditions. For example, post-deposition annealing can induce changes in the film's nanostructure and optical properties. nih.gov The substrate itself also plays a crucial role. Using an ultra-thin "inducing layer" can template the growth of the phthalocyanine film, leading to a highly oriented structure with significantly improved charge mobility. acs.orgresearchgate.net

These thin films are integral components of organic thin-film transistors (OTFTs), which are key building blocks for flexible circuits and sensors. nih.gov In an OTFT, the aluminum phthalocyanine film acts as the semiconductor layer where charge transport occurs. The efficiency of this transport is directly related to the intermolecular π-orbital overlap, which is dictated by the crystal structure and molecular packing within the film. researchgate.net

Photoelectric Conversion Mechanisms in Advanced Devices

The fundamental process behind the use of this compound in optoelectronic devices is photoelectric conversion: the conversion of light into an electrical signal. This process begins when a photon is absorbed by the phthalocyanine film, creating an exciton (B1674681) (a bound electron-hole pair). utq.edu.iq

For a photocurrent to be generated, this exciton must be separated into a free electron and a free hole. This separation typically occurs at an interface, either between the phthalocyanine layer and a metal electrode or at a junction with another organic material in a heterojunction device. rsc.org The efficiency of this process is governed by the film's morphology and energy levels. A well-ordered film with large crystal grains facilitates the diffusion of excitons to the interface before they can recombine. researchgate.net

The optical and electrical properties of aluminum phthalocyanine thin films are characterized to understand these mechanisms. The optical band gap, a key parameter for determining which wavelengths of light can be absorbed, has been determined to be around 2.6 eV for an aluminum phthalocyanine film. utq.edu.iq By analyzing the dielectric properties and dispersion energy, researchers can model the material's response to light and optimize it for applications such as photodiodes, solar cells, and other light-sensing devices. utq.edu.iqrsc.org


Table 2: Research Findings in Optoelectronics and Photonics of Aluminum Phthalocyanine

Research Area Technique/Device Key Research Findings
Thin Film Formation Vacuum Sublimation Allows fabrication of AlPcCl thin films on quartz substrates; annealing modifies nanostructure and optical properties. nih.gov
Device Integration Organic Thin-Film Transistors (OTFTs) AlPc thin films act as the active semiconductor layer; performance is highly dependent on film morphology and molecular orientation. nih.govresearchgate.net
Device Integration Weak Epitaxy Growth (WEG) Using a templating layer between the insulator and the phthalocyanine film leads to highly oriented films with superior charge mobility. acs.orgresearchgate.net
Photoelectric Conversion Optical Characterization The optical band gap for an AlPc thin film was determined to be 2.6 eV, crucial for its application in photoelectric devices. utq.edu.iq
Advanced Devices Heterojunction Solar Cells Phthalocyanine/fullerene heterojunctions are effective for separating excitons into free charges, forming the basis of organic photovoltaic cells. rsc.org

Nonlinear Optical Properties and Optical Limiting Investigations

While extensive research has been conducted on the NLO properties of various metallophthalocyanines, specific, detailed studies and quantitative data focusing exclusively on this compound (AlPcOH) are not prominently available in the reviewed literature. Research has more commonly focused on derivatives such as Chloro-aluminum phthalocyanine (AlCl-Pc) or other metal-substituted phthalocyanines. acrhem.orgnih.gov

For context, studies on related compounds illustrate the typical NLO characteristics of this molecular class. For instance, research on alkyl-substituted zinc phthalocyanines using the Z-scan technique has revealed strong RSA with nanosecond laser pulses and multi-photon absorption with femtosecond pulses, highlighting their potential for NLO applications. psu.edu The central metal ion and peripheral substituents are known to play a crucial role in tuning these NLO properties. frontiersin.org Given the structural similarities, it is hypothesized that AlPcOH would also exhibit NLO behavior, but dedicated experimental validation and characterization are required to determine its specific coefficients and performance for optical limiting applications.

Table 1: Example Nonlinear Optical (NLO) Properties of a Related Phthalocyanine Compound (Alkyl Zinc Phthalocyanine) for Comparative Context

Note: The following data is for 2(3), 9(10), 16(17), 23(24)-tetra tert-butyl Zinc Phthalocyanine (pc2) and is provided as a representative example of NLO measurements in phthalocyanines due to the lack of specific data for AlPcOH. psu.edu

ParameterValueConditionsSource
Nonlinear Refractive Index (n₂)0.86 x 10⁻¹¹ cm²/W532 nm, 6 ns pulse psu.edu
Real Part of Third-Order Susceptibility (Re[χ⁽³⁾])4.59 x 10⁻¹⁰ esu532 nm, 6 ns pulse psu.edu
Imaginary Part of Third-Order Susceptibility (Im[χ⁽³⁾])0.71 x 10⁻¹⁰ esu532 nm, 6 ns pulse psu.edu
Optical Limiting Threshold~0.45 J/cm²532 nm, ns excitation psu.edu

Advanced Sensing Methodologies

This compound (AlPcOH) has been investigated as a promising material in advanced sensing methodologies, particularly for the detection of organic vapors. Its incorporation into sensor matrices, such as sol-gel glass, has been shown to enhance the performance of chemical sensors. researchgate.net Research demonstrates that combining AlPcOH with other metal phthalocyanines can lead to composites with faster response-recovery times and improved stability under ambient conditions, which are critical for practical sensor applications. researchgate.net The unique electronic and structural properties of phthalocyanines make them highly suitable as the active layer in various sensor types, including chemiresistive, optical, and electrochemical devices. mdpi.comnih.govmdpi.com

Chemical Sensing Mechanisms and Selectivity

The sensing capability of this compound and its composites is primarily governed by charge transfer interactions with analyte molecules. researchgate.net Studies on AlPcOH-containing films for detecting organic vapors propose a mechanism involving both primary and secondary charge transfer, coupled with a steric hindrance effect, to explain the varied responses to different analytes. researchgate.net The primary interaction occurs upon exposure to a vapor like Diethylamine (DEA), which leads to significant shifts in the characteristic Q-band of the phthalocyanine's optical absorption spectrum. This spectral shift, along with distortions in vibration bands related to the central metal ion, confirms the direct participation of the phthalocyanine in the charge transfer process with the organic vapor. researchgate.net

Selectivity is a key aspect of sensor performance. Research has shown that AlPcOH-based sensors exhibit a greater sensitivity towards DEA vapors compared to methanol, indicating a degree of selectivity based on the chemical nature of the analyte. researchgate.net Furthermore, the principle of enhancing selectivity through molecular engineering is well-established for the aluminum phthalocyanine family. For example, modifying Chloro-aluminum phthalocyanine (Cl-AlPc) through axial phenoxylation has been shown to improve sensitivity towards cannabinoids. nih.gov This enhancement is attributed to a significant restructuring of the crystal lattice and film morphology upon analyte exposure, which amplifies the sensor response. nih.gov This demonstrates that the chemical sensitivity and selectivity of aluminum phthalocyanines can be precisely tuned through targeted chemical modifications.

Table 2: Sensing Characteristics of AlPcOH-based Composite Films

Data derived from studies on AlPcOH combinations with other metal phthalocyanines (MPcs) for organic vapor detection. researchgate.net

ParameterObservationDetected AnalytesSource
Sensing MechanismPrimary and secondary charge transfer; Steric hindranceOrganic Vapors (e.g., DEA, Methanol) researchgate.net
Performance EnhancementAddition of AlPcOH enables faster response-recovery times and better stabilityOrganic Vapors researchgate.net
Optical ResponseSignificant shifts in Q-bands and distortions in central metal ion vibration bands upon exposureDiethylamine (DEA) researchgate.net
SelectivityDemonstrated better sensitivity towards DEA compared to MethanolDiethylamine (DEA), Methanol researchgate.net

Development of Optical and Electrochemical Sensors

Optical Sensors

The development of optical sensors using this compound is directly linked to the observable changes in its optical properties upon interaction with analytes. As noted, the consistency between optical and spectroscopic results with electrical sensing measurements confirms the viability of AlPcOH in optical detection platforms. researchgate.net The shifts in the Q-band absorption spectrum provide a clear signal for analyte presence. researchgate.net Phthalocyanines are widely used as active layers in optical sensors based on Surface Plasmon Resonance (SPR), where their interaction with analytes changes the refractive index at a metal-dielectric interface, leading to a detectable shift in the resonance angle. mdpi.com While specific SPR sensors based on AlPcOH are not detailed, the underlying principles and the demonstrated optical activity of AlPcOH suggest its suitability for such applications. researchgate.netmdpi.com

Electrochemical Sensors

Electrochemical sensors represent another major avenue for the application of phthalocyanine-based materials. nih.gov These sensors function by transducing the chemical interaction between the analyte and the phthalocyanine-modified electrode into an electrical signal, such as a change in current or potential. Phthalocyanines can be integrated into electrodes to catalyze electrochemical reactions or to simply use their semiconductor properties, where the adsorption of gas molecules modulates their conductivity. nih.govmdpi.com While the broader family of phthalocyanines is extensively used in developing electrochemical sensors for a wide range of analytes including pesticides, drugs, and metal ions, nih.gov specific research detailing the development of an electrochemical sensor featuring this compound as the primary active material was not found in the reviewed literature. However, the known electrochemical activity of related aluminum phthalocyanines and the successful development of sensors based on materials like nickel-aluminum layered double hydroxides suggest that AlPcOH is a plausible candidate for future development in this area. researchgate.net

Q & A

Basic Research Questions

Q. What experimental variables should be prioritized when optimizing the synthesis of aluminum phthalocyanine hydroxide to ensure reproducibility?

  • Answer : Key variables include pH control during ligand coordination (target pH 7–9 for hydroxide stability), reaction temperature (typically 60–80°C to avoid decomposition), and stoichiometric ratios of aluminum precursors to phthalocyanine ligands. Use inert atmospheres (e.g., N₂) to prevent oxidation. Monitor intermediates via UV-Vis spectroscopy (e.g., Q-band absorption at ~670 nm) and confirm purity via HPLC or TLC . For structural validation, pair FTIR (to detect Al–O and Al–N bonds) with X-ray diffraction (for crystallinity) .

Q. Which characterization techniques are most effective for distinguishing this compound from related aluminum-phthalocyanine complexes?

  • Answer :

  • Elemental Analysis : Quantify Al, O, and N content to confirm hydroxide incorporation.
  • NMR Spectroscopy : Use ²⁷Al NMR to identify aluminum coordination environments (e.g., octahedral vs. tetrahedral geometries) .
  • XPS : Detect binding energies for Al 2p (~74 eV for Al³⁺ in hydroxide) and compare with phthalocyanine-specific N 1s peaks (~398–400 eV) .
  • Thermogravimetric Analysis (TGA) : Differentiate dehydration steps (e.g., mass loss at 100–150°C for hydroxide vs. ligand decomposition above 300°C) .

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

  • Answer : Hydroxide ligands are prone to hydrolysis under acidic conditions (pH < 5) or elevated temperatures (>50°C). Stabilize solutions with buffering agents (e.g., borate buffer at pH 8–9) and store at 4°C in dark conditions to prevent photodegradation. Monitor degradation via UV-Vis spectral shifts (e.g., Q-band attenuation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electrocatalytic activities of this compound for oxygen evolution reactions?

  • Answer : Discrepancies often arise from differences in:

  • Electrode Preparation : Compare immobilization methods (e.g., drop-casting vs. electropolymerization) and substrate materials (Au vs. carbon electrodes) .
  • Electrolyte Composition : Ionic strength (e.g., 0.1 M vs. 1.0 M NaOH) affects charge transfer kinetics.
  • Metal Center Coordination : Unlike cobalt phthalocyanines, aluminum’s +3 oxidation state limits redox flexibility, requiring co-catalysts (e.g., Ni or Fe oxides) for enhanced activity . Validate mechanisms using in-situ Raman or EPR spectroscopy to detect reactive intermediates.

Q. What protocols are recommended for using this compound in fluorescence diagnostics of biological systems?

  • Answer :

  • Nanoparticle Functionalization : Incorporate surfactants (e.g., Tween-80) to improve aqueous dispersion and target-specific binding (e.g., carboxylate groups for enamel microcrack detection) .
  • Excitation/Emission Optimization : Use diode lasers (λₑₓ ≈ 680 nm) and detect fluorescence at λₑₘ ≈ 700–720 nm.
  • Quantitative Calibration : Establish standard curves with known pathogen concentrations (e.g., Streptococcus mutans) to correlate fluorescence intensity with microbial load .

Q. What advanced spectroscopic methods can elucidate the interaction between this compound and hydroxide ions during electrocatalysis?

  • Answer :

  • In-situ FTIR : Track hydroxide adsorption/desorption via O–H stretching modes (3200–3600 cm⁻¹) .
  • XAS (X-ray Absorption Spectroscopy) : Probe Al K-edge shifts to identify changes in oxidation state and ligand geometry during reaction cycles.
  • DFT Simulations : Model charge distribution at the Al center to predict binding affinities for OH⁻ ligands .

Methodological Notes

  • Contradiction Analysis : Always compare experimental conditions (e.g., pH, substrate, electrolyte) when reconciling divergent data .
  • Synthetic Reproducibility : Document batch-specific variables (e.g., stirring rate, drying time) in supplementary materials .
  • Ethical Citation Practices : Cite primary literature for synthesis protocols and characterization data, avoiding non-peer-reviewed sources like commercial databases .

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